molecular formula C17H23ClN2O2 B2560847 tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1093956-90-1

tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2560847
CAS No.: 1093956-90-1
M. Wt: 322.83
InChI Key: ZGQIABULNFLRRO-UHFFFAOYSA-N
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Description

tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring system. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Mechanism of Action

Target of Action

Spiro[indoline-3,4’-piperidines] have been identified as vesicular acetylcholine transporters . These transporters play a crucial role in the regulation of neurotransmitter release, which is essential for normal brain function.

Mode of Action

It is known that spiro[indoline-3,4’-piperidines] can interact with vesicular acetylcholine transporters , which suggests that “tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” may influence neurotransmitter release and neuronal signaling.

Biochemical Pathways

Given its potential interaction with vesicular acetylcholine transporters , it may impact the cholinergic system, which plays a key role in memory, attention, and other cognitive functions.

Pharmacokinetics

It is known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This could potentially influence the compound’s bioavailability.

Result of Action

Given its potential interaction with vesicular acetylcholine transporters , it may influence neurotransmitter release and neuronal signaling, potentially impacting cognitive functions such as memory and attention.

Action Environment

It is known that the tert-butyl group can modulate the self-assembly behavior of organic molecules on surfaces , suggesting that environmental factors such as temperature and pH could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves the formation of the spirocyclic structure through a series of steps. One common method involves the cyclization of an indoline derivative with a piperidine derivative under specific conditions. For example, the reaction may involve the use of a Lewis acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, such as halides, alkyl groups, or aryl groups .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 6-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQIABULNFLRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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